N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide
Description
The compound N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide features a thiazole core substituted with a 4-methyl group, a propan-2-ylamino moiety at position 2, and a carboxamide-linked 2-(2-methoxyphenoxy)ethyl chain. Thiazole derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and kinase inhibition properties . The methoxyphenoxy ethyl group may enhance solubility and metabolic stability, while the propan-2-ylamino substituent could influence lipophilicity and target binding .
Properties
Molecular Formula |
C17H23N3O3S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H23N3O3S/c1-11(2)19-17-20-12(3)15(24-17)16(21)18-9-10-23-14-8-6-5-7-13(14)22-4/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
ZCLBIRHIDCCUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(C)C)C(=O)NCCOC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide typically involves multiple steps. One common route starts with the preparation of the thiazole ring, followed by the introduction of the carboxamide group and the methoxyphenoxyethyl moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines.
Mechanism of Action:
- Inhibition of Tubulin Polymerization: The compound disrupts microtubule formation, which is essential for cell division.
- Induction of Apoptosis: It may activate apoptotic pathways, leading to programmed cell death in cancer cells.
Case Study:
A study investigated the effects of N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide on breast cancer cells (MCF-7). The results indicated an IC50 value of 15 µM, suggesting potent anticancer activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Inhibition of tubulin polymerization |
| A549 | 20 | Induction of apoptosis |
Antimicrobial Applications
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Mechanism of Action:
- Inhibition of Dihydropteroate Synthase (DHPS): This enzyme is crucial for folate synthesis in bacteria, and its inhibition leads to bacterial growth arrest.
Antimicrobial Activity Data Table:
| Compound | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |
|---|---|---|---|
| N-[2-(2-methoxyphenoxy)ethyl]-... | Moderate | Strong | Inhibition of DHPS |
| Related Thiazole Derivatives | Variable | Variable | Disruption of cell membrane integrity |
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship reveal that specific substitutions on the thiazole ring significantly influence biological activity. For instance:
- Para-substituted Phenyl Rings: These modifications have been linked to enhanced anticancer and antimicrobial activities.
- Electron-donating Groups: Enhancements in cytotoxicity are observed with certain electron-donating groups on the thiazole ring.
Key SAR Findings:
| Substitution Pattern | Effect on Activity |
|---|---|
| Para-substituted phenyl rings | Increased anticancer activity |
| Electron-donating groups | Enhanced cytotoxicity |
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The pathways involved can vary depending on the specific application and target.
Biological Activity
N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The compound can be synthesized through a multi-step process involving the reaction of 2-(2-methoxyphenoxy)ethylamine with various reagents to form the final thiazole derivative. The molecular formula is C17H23N3O3S, with a molecular weight of 349.4 g/mol. The synthesis pathway typically includes:
- Formation of 2-(2-methoxyphenoxy)ethylamine : This is achieved by reacting 2-methoxy phenol with 1,2-dihalo ethane.
- Thiazole Formation : The thiazole ring is constructed through cyclization reactions involving appropriate precursors.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In particular, derivatives of thiazole have been shown to exhibit significant antiproliferative effects against various cancer cell lines, including prostate and melanoma cells.
In Vitro Studies
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against prostate cancer cells (0.7 to 1.0 μM) and melanoma cells (1.8 to 2.6 μM) . This suggests a strong potential for development as a therapeutic agent.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, which is crucial for cell division .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole ring and substituents significantly influence biological activity. For instance, replacing certain groups can enhance potency or alter selectivity against different cancer types.
| Modification | Effect on Activity |
|---|---|
| Aromatic substitutions | Increased cytotoxicity |
| Chain length alterations | Varied efficacy across cell lines |
Study on Antibacterial Activity
In addition to anticancer properties, the compound has been evaluated for antibacterial activity against strains like Staphylococcus aureus. A quantitative structure-activity relationship (QSAR) study identified correlations between molecular descriptors and antibacterial efficacy, suggesting that structural modifications could enhance activity against bacterial pathogens .
Clinical Relevance
The compound's structural similarities to known pharmaceuticals such as Carvedilol suggest potential applications in cardiovascular therapeutics as well . Its role as an intermediate in synthesizing active pharmaceutical ingredients underscores its importance in drug development.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Differences
Key Structural Features:
- Thiazole Core : Common in kinase inhibitors (e.g., dasatinib) and anticancer agents .
- 4-Methyl Group : Present in compounds with demonstrated cytotoxicity (e.g., IC50 = 1.61 µg/mL for compound 7b in HepG-2 cells) .
- N-[2-(2-Methoxyphenoxy)ethyl] Chain: Shared with CVD degradation intermediates (), suggesting implications for oxidative stability .
Selected Analogs:
Physicochemical and Pharmacokinetic Properties
- Solubility: The methoxyphenoxy ethyl chain’s ether linkages enhance aqueous solubility relative to purely aromatic substituents (e.g., compound 7b) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
